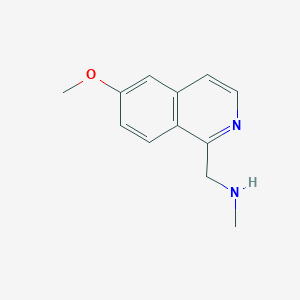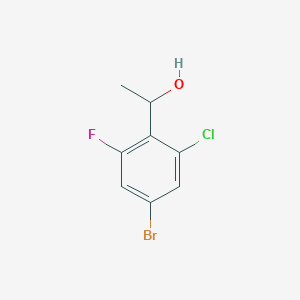
1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The presence of a methoxy group at the 6-position and a methylmethanamine group at the 1-position of the isoquinoline ring makes this compound unique
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxyisoquinoline.
N-Methylation: The 6-methoxyisoquinoline is subjected to N-methylation using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to form N-methyl-6-methoxyisoquinoline.
Aminomethylation: The N-methyl-6-methoxyisoquinoline is then reacted with formaldehyde (HCHO) and a secondary amine, such as dimethylamine (NH(CH3)2), under acidic conditions to introduce the aminomethyl group at the 1-position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor for the synthesis of bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
6-Methoxyisoquinoline: A precursor in the synthesis of 1-(6-Methoxyisoquinolin-1-yl)-N-methylmethanamine.
N-Methyl-6-methoxyisoquinoline: An intermediate in the synthesis process.
1-(6-Methoxyisoquinolin-1-yl)ethanone: A structurally related compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both the methoxy group and the N-methylmethanamine group, which confer specific chemical and biological properties
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
1-(6-methoxyisoquinolin-1-yl)-N-methylmethanamine |
InChI |
InChI=1S/C12H14N2O/c1-13-8-12-11-4-3-10(15-2)7-9(11)5-6-14-12/h3-7,13H,8H2,1-2H3 |
InChIキー |
SNQMIIREYCBHTI-UHFFFAOYSA-N |
正規SMILES |
CNCC1=NC=CC2=C1C=CC(=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-2-(5-carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1-benzofuran-5-carboximidamide;hydrochloride](/img/structure/B12959898.png)


![7-(Chloromethyl)-6-(4-chlorophenyl)spiro[3.5]non-6-ene](/img/structure/B12959928.png)

![Benzo[f]quinoline-1,3(2H,4H)-dione](/img/structure/B12959952.png)


![6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12959966.png)





